molecular formula C45H42ClN5O6S B15145180 beta-NF-JQ1

beta-NF-JQ1

Cat. No.: B15145180
M. Wt: 816.4 g/mol
InChI Key: OZFKLXDOAZGVSV-BHVANESWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-NF-JQ1 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family. BET proteins are epigenetic regulators that play a crucial role in the transcription of genes involved in cell proliferation, inflammation, and other critical cellular processes. This compound has shown promise in various preclinical studies for its potential therapeutic applications in cancer, inflammation, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-NF-JQ1 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Beta-NF-JQ1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Beta-NF-JQ1 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.

    Biology: Employed in studies investigating the epigenetic regulation of cellular processes and the impact of BET inhibition on cell proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins .

Mechanism of Action

Beta-NF-JQ1 exerts its effects by inhibiting the interaction between BET proteins and acetylated lysine residues on histones and other proteins. This inhibition prevents the recruitment of BET proteins to chromatin, thereby blocking the transcription of target genes involved in cell proliferation, inflammation, and other processes. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to beta-NF-JQ1 include:

Uniqueness

This compound is unique in its high potency and selectivity for BET proteins. It has been extensively studied as a chemical probe and has provided valuable insights into the role of BET proteins in various biological processes. Its ability to inhibit the transcription of key genes involved in disease makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C45H42ClN5O6S

Molecular Weight

816.4 g/mol

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[[4-(1-oxobenzo[f]chromen-3-yl)phenyl]methoxy]ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C45H42ClN5O6S/c1-27-28(2)58-45-41(27)43(33-12-15-34(46)16-13-33)48-36(44-50-49-29(3)51(44)45)24-40(53)47-18-19-54-20-21-55-22-23-56-26-30-8-10-32(11-9-30)39-25-37(52)42-35-7-5-4-6-31(35)14-17-38(42)57-39/h4-17,25,36H,18-24,26H2,1-3H3,(H,47,53)/t36-/m0/s1

InChI Key

OZFKLXDOAZGVSV-BHVANESWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC4=CC=C(C=C4)C5=CC(=O)C6=C(O5)C=CC7=CC=CC=C76)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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